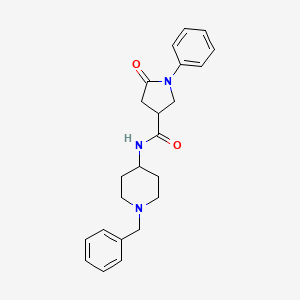

N-(1-benzylpiperidin-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c27-22-15-19(17-26(22)21-9-5-2-6-10-21)23(28)24-20-11-13-25(14-12-20)16-18-7-3-1-4-8-18/h1-10,19-20H,11-17H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIWDUXQDNVHBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 1-benzylpiperidin-4-one with appropriate reagents to introduce the pyrrolidine and carboxamide functionalities. The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as sodium borohydride for reduction steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Commonly used to convert ketones to alcohols or amines.

Substitution: Involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, such as in medicinal or biochemical applications .

Comparison with Similar Compounds

(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (Compound 1)

Structure : This analogue retains the benzylpiperidine group but replaces the pyrrolidone-carboxamide with a cinnamic acid-derived acrylamide chain bearing 3,4-dimethoxyphenyl substituents.

Synthesis : Synthesized from 3,4-dimethoxy cinnamic acid and 2-(1-benzylpiperidin-4-yl)ethan-1-amine, achieving an 87% yield .

Properties : Melting point (108.1–110.5°C) and NMR data confirm structural integrity. Unlike the parent compound, this derivative lacks direct S1R binding data but may target inflammatory pathways due to the methoxy groups, which are common in anti-oxidant and anti-inflammatory agents.

Ferulic Acid–NBP Hybrid (Compound 5)

Structure: Features a 4-hydroxy-3-methoxyphenylacrylamide group attached to the benzylpiperidine-ethylamine backbone. Synthesis: Derived from ferulic acid and 2-(1-benzylpiperidin-4-yl)ethan-1-amine, yielding 95% .

5-Arylisoxazole-3-carboxamide Derivatives

Structure: Replaces the pyrrolidone ring with a 5-arylisoxazole group, forming hybrids like N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide. Activity: Designed as α-glucosidase inhibitors for anti-diabetic applications, diverging from the S1R focus of the parent compound .

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

Structure: Shares the 5-oxo-1-phenylpyrrolidine-3-carboxamide group but substitutes the benzylpiperidine with a thiazolidinone-ethyl chain. Status: Discontinued due to unspecified reasons, possibly linked to poor pharmacokinetics or toxicity . The thiazolidinone group, while metabolically labile, may introduce off-target effects compared to the benzylpiperidine’s receptor specificity.

Key Findings and Implications

- Structural Determinants of Activity : The benzylpiperidine moiety is critical for S1R binding in the parent compound, while modifications like acrylamide or isoxazole groups redirect activity toward metabolic enzymes (e.g., α-glucosidase) or antioxidative pathways.

- Synthetic Feasibility : High yields (87–95%) in analogues suggest robust synthetic routes for benzylpiperidine-based compounds, enabling rapid diversification .

- Clinical Potential vs. Limitations: While the parent compound shows promise in neurological applications, discontinued analogues (e.g., thiazolidinone derivative) underscore the importance of pharmacokinetic optimization in drug development .

Biological Activity

N-(1-benzylpiperidin-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of N-(1-benzylpiperidin-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can be represented as follows:

- Molecular Formula : C25H28F3N3O2

- Molecular Weight : 433.51 g/mol

Structural Features

The compound features a piperidine ring, a pyrrolidine moiety, and a carboxamide functional group, contributing to its pharmacological properties.

Research indicates that N-(1-benzylpiperidin-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide exhibits several biological activities, including:

- Muscarinic Receptor Modulation : It has been identified as a selective antagonist for muscarinic receptors, particularly M4 receptors, which are implicated in various neurological disorders .

- Receptor Binding Affinity : Studies have shown that the compound binds effectively to specific receptor subtypes, influencing neurotransmitter systems involved in cognition and memory .

- Antinociceptive Effects : Preliminary studies suggest potential analgesic properties, possibly through modulation of pain pathways in the central nervous system.

In Vitro and In Vivo Studies

Recent studies have demonstrated the compound's efficacy in various biological assays:

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | High binding affinity for M4 receptors | |

| In Vivo | Reduced pain response in animal models | |

| Pharmacokinetics | Favorable absorption and distribution |

Case Study 1: Neurological Disorders

A study investigated the effects of N-(1-benzylpiperidin-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide on cognitive function in rodent models of Alzheimer's disease. The results indicated significant improvements in memory retention and learning tasks compared to control groups. The compound's action on M4 receptors was hypothesized to enhance cholinergic signaling.

Case Study 2: Pain Management

Another study focused on the antinociceptive properties of the compound using a formalin-induced pain model. The administration of the compound resulted in a marked reduction in pain scores, suggesting its potential utility in managing chronic pain conditions.

Q & A

Basic: What are the critical synthetic routes for N-(1-benzylpiperidin-4-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, and how are reaction conditions optimized?

Answer:

The synthesis involves multi-step organic reactions, typically including nucleophilic substitutions, cyclization, and amide coupling. Key steps include:

- Step 1: Formation of the pyrrolidine-3-carboxamide core via condensation of a carboxylic acid derivative with an appropriate amine (e.g., benzylpiperidine derivatives).

- Step 2: Introduction of substituents (e.g., benzyl or phenyl groups) under controlled conditions.

Optimization Parameters: - Temperature: Reflux conditions (~80–110°C) are often required for cyclization steps to proceed efficiently.

- Solvent Choice: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while methanol or ethanol may be used for precipitation.

- Catalysts: Triethylamine or DMAP (4-dimethylaminopyridine) are commonly used to facilitate amide bond formation .

Advanced: How can computational methods predict the 3D conformation of this compound for target interaction studies?

Answer:

Quantum mechanical calculations (e.g., DFT) and molecular docking simulations are used to model the compound’s 3D structure and binding affinity.

- DFT Analysis: Determines the lowest-energy conformation and electron density distribution, critical for understanding electrophilic/nucleophilic sites .

- Docking Studies: Tools like AutoDock Vina or Schrödinger Suite predict interactions with biological targets (e.g., GPCRs or kinases). For example, the benzylpiperidine moiety may occupy hydrophobic pockets in receptor binding sites .

Basic: Which analytical techniques are essential for confirming structural integrity and purity post-synthesis?

Answer:

- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm; pyrrolidine carbonyl at ~170 ppm) .

- LC-MS: Validates molecular weight (expected [M+H]+ ~405.5 g/mol) and detects impurities (>95% purity required for biological assays) .

- X-ray Crystallography: Resolves absolute stereochemistry for chiral centers, if present .

Advanced: How can researchers address low yield in the final amide coupling step?

Answer:

Common issues and solutions include:

- Activation of Carboxylic Acid: Use HATU or EDCI/HOBt to improve coupling efficiency.

- Solvent Optimization: Switch from DMF to dichloromethane (DCM) to reduce side reactions.

- Temperature Control: Conduct reactions at 0–4°C to minimize racemization.

- Purification: Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC .

Advanced: How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

- Replicate Assays: Validate results using orthogonal methods (e.g., enzyme inhibition assays vs. cell viability tests).

- Structural Analogs: Compare activity of derivatives to identify critical pharmacophores (e.g., the 5-oxopyrrolidine ring’s role in binding).

- Meta-Analysis: Cross-reference data with structurally similar compounds (e.g., 1-(4-chlorobenzyl)-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide) to identify trends in substituent effects .

Basic: What functional groups in this compound influence its reactivity in biological systems?

Answer:

- Amide Group: Participates in hydrogen bonding with target proteins (e.g., backbone NH of kinases).

- Pyrrolidine Ketone: Acts as a hydrogen bond acceptor, enhancing solubility and target affinity.

- Benzylpiperidine Moiety: Provides lipophilicity for membrane penetration .

Advanced: What computational strategies can optimize reaction pathways for novel derivatives?

Answer:

- Reaction Path Search: Tools like Gaussian or ORCA simulate transition states to identify energetically favorable pathways.

- Machine Learning: Platforms like ICReDD integrate quantum calculations and experimental data to predict optimal conditions (e.g., solvent, catalyst) for new synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.